Cas no 575-67-7 (1-(5-fluoro-2-hydroxyphenyl)butan-1-one)
1-(5-fluoro-2-hydroxyphenyl)butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,1-(5-fluoro-2-hydroxyphenyl)-
- 1-(5-fluoro-2-hydroxyphenyl)butan-1-one
- 5'-fluoro-2'-hydroxybutyrophenone
- EINECS 209-389-3
- A18922
- AKOS011665440
- NS00042914
- EN300-1276611
- 575-67-7
- 1-(5-fluoro-2-hydroxyphenyl)-1-Butanone
- DTXSID90206110
-
- Inchi: 1S/C10H11FO2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3
- InChI Key: CZDPWPGEGYTPRW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C(CCC)=O)O
Computed Properties
- Exact Mass: 182.07433
- Monoisotopic Mass: 182.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Density: 1.163
- Boiling Point: 270.4°Cat760mmHg
- Flash Point: 117.3°C
- Refractive Index: 1.517
- PSA: 37.3
1-(5-fluoro-2-hydroxyphenyl)butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276611-1.0g |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1276611-50mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1276611-100mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 100mg |
$364.0 | 2023-10-01 | ||
| Enamine | EN300-1276611-250mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 250mg |
$381.0 | 2023-10-01 | ||
| Enamine | EN300-1276611-500mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1276611-1000mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1276611-2500mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 2500mg |
$810.0 | 2023-10-01 | ||
| Enamine | EN300-1276611-5000mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 5000mg |
$1199.0 | 2023-10-01 | ||
| Enamine | EN300-1276611-10000mg |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 10000mg |
$1778.0 | 2023-10-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582343-50mg |
1-(5-Fluoro-2-hydroxyphenyl)butan-1-one |
575-67-7 | 98% | 50mg |
¥13923.00 | 2024-05-08 |
1-(5-fluoro-2-hydroxyphenyl)butan-1-one Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-(5-fluoro-2-hydroxyphenyl)butan-1-one
Recent Advances in the Study of 1-(5-fluoro-2-hydroxyphenyl)butan-1-one (CAS: 575-67-7) in Chemical Biology and Pharmaceutical Research
The compound 1-(5-fluoro-2-hydroxyphenyl)butan-1-one (CAS: 575-67-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluoro-hydroxyphenyl and butanone structural motifs, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance and potential impact on the field.
A key area of interest is the synthesis and optimization of 1-(5-fluoro-2-hydroxyphenyl)butan-1-one. Recent publications have detailed novel synthetic routes that improve yield and purity, addressing previous challenges in its production. For instance, a 2023 study published in the Journal of Medicinal Chemistry described a catalytic asymmetric synthesis method that enhances enantiomeric purity, a critical factor for its biological activity. These advancements not only facilitate larger-scale production but also enable more precise structure-activity relationship (SAR) studies.
Pharmacological investigations have revealed that 1-(5-fluoro-2-hydroxyphenyl)butan-1-one exhibits notable anti-inflammatory and antimicrobial properties. In vitro and in vivo studies have shown its ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, its antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been documented in a 2024 study in Bioorganic & Medicinal Chemistry Letters. These findings suggest its potential as a dual-action therapeutic agent.
Mechanistic studies have further elucidated the molecular interactions of 1-(5-fluoro-2-hydroxyphenyl)butan-1-one. Computational docking and molecular dynamics simulations have identified its binding affinity for specific protein targets, such as the bacterial enzyme dihydrofolate reductase (DHFR). This insight has paved the way for rational drug design efforts aimed at enhancing its efficacy and selectivity. Moreover, recent pharmacokinetic studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, providing a foundation for future preclinical development.
In conclusion, 1-(5-fluoro-2-hydroxyphenyl)butan-1-one (CAS: 575-67-7) represents a versatile compound with significant therapeutic potential. Recent advancements in its synthesis, pharmacological characterization, and mechanistic understanding underscore its value as a candidate for further drug development. Ongoing research is expected to explore its applications in treating inflammatory diseases and bacterial infections, as well as its potential synergies with existing therapies. The continued investigation of this compound holds promise for addressing unmet medical needs in the chemical biology and pharmaceutical sectors.
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